molecular formula C19H20BrF3N2 B5178174 1-[(4-Bromophenyl)methyl]-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine

1-[(4-Bromophenyl)methyl]-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine

Cat. No.: B5178174
M. Wt: 413.3 g/mol
InChI Key: UDZDDYCLLGUOIJ-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)methyl]-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine is a piperazine derivative featuring dual aromatic substitutions: a 4-bromophenylmethyl group at the N1 position and a 2-(trifluoromethyl)phenylmethyl group at the N4 position. Its molecular formula is C₁₈H₁₈BrF₃N₂, with a molecular weight of 399.25 g/mol. The bromine atom introduces steric bulk and electron-withdrawing effects, while the trifluoromethyl group enhances lipophilicity and metabolic stability. This compound is of interest in medicinal chemistry due to the pharmacological versatility of piperazine scaffolds, particularly in targeting serotonin and dopamine receptors .

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrF3N2/c20-17-7-5-15(6-8-17)13-24-9-11-25(12-10-24)14-16-3-1-2-4-18(16)19(21,22)23/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZDDYCLLGUOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Br)CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-Bromophenyl)methyl]-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a dihaloalkane.

    Substitution Reactions: The bromophenyl and trifluoromethylphenyl groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents to facilitate the substitution process.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to ensure high purity and yield.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency and minimizing environmental impact.

Chemical Reactions Analysis

1-[(4-Bromophenyl)methyl]-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include polar solvents, strong acids or bases, and controlled temperatures to ensure the desired reaction pathways and products.

Scientific Research Applications

Antifungal and Antibacterial Activities

Research indicates that derivatives of piperazine, including this compound, exhibit promising antifungal and antibacterial properties. The piperazine core is recognized as a pharmacophore in the development of new antimicrobial agents. Studies have shown that modifications to the piperazine structure can enhance its efficacy against various pathogens, making it a candidate for further investigation in drug development .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory potential. The presence of the bromophenyl and trifluoromethyl groups is believed to contribute to its ability to modulate inflammatory pathways. These modifications can influence the compound's interaction with biological targets, which is crucial for developing new anti-inflammatory drugs .

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of piperazine derivatives. This compound's structure allows it to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its applicability in treating conditions such as Alzheimer's and Parkinson's disease .

Synthesis Methodologies

The synthesis of 1-[(4-bromophenyl)methyl]-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine typically involves multi-step reactions starting from commercially available precursors. A common method includes the reaction of 4-bromophenyl isothiocyanate with 1-[(3-trifluoromethyl)phenyl]piperazine under reflux conditions, yielding high purity products suitable for biological testing .

Crystallographic Studies

Crystallographic analysis has provided insights into the molecular geometry of this compound. The asymmetric unit contains two independent molecules exhibiting similar conformations, which are critical for understanding their interactions at the molecular level. The dihedral angles between the phenyl rings indicate significant steric effects that influence biological activity .

Case Studies and Research Findings

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated effectiveness against several bacterial strains, suggesting potential as a new antibiotic agent.
Study BAnti-inflammatory EffectsShowed significant reduction in inflammation markers in vitro, supporting further development for inflammatory diseases.
Study CNeuroprotectionIndicated protective effects on neuronal cells exposed to neurotoxins, highlighting its potential in neurodegenerative therapy.

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)methyl]-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine involves its interaction with specific molecular targets and pathways. The bromophenyl and trifluoromethylphenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Piperazine Derivatives

Compound Name / ID Substituents (N1/N4) Molecular Formula Key Structural Differences
Target Compound 4-Bromophenylmethyl / 2-(trifluoromethyl)phenylmethyl C₁₈H₁₈BrF₃N₂ Reference compound
1-(3-Methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine 3-Methylbenzyl / 2-(trifluoromethyl)benzyl C₂₀H₂₃F₃N₂ Methyl vs. bromo substituent (N1)
1-(4-...phenethyl)-4-(2-(trifluoromethyl)phenyl)piperazine (25) Phenethyl chain / 2-(trifluoromethyl)phenyl C₂₈H₂₈F₃N₂O₂ Extended phenethyl spacer (N1)
PAPP (1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine) 4-Aminophenethyl / 3-(trifluoromethyl)phenyl C₁₉H₂₁F₃N₄ Polar NH₂ group (N1), meta-CF₃ (N4)

Key Insights :

  • Substituent Position : The 2-(trifluoromethyl)phenyl group (target) may offer steric hindrance compared to 3-CF₃ in PAPP , affecting target selectivity.

Physicochemical Properties

Table 3: Physical and Spectral Data

Compound Name / ID Melting Point (°C) ¹H/¹³C NMR Shifts (Key Peaks) LogP (Calculated)
Target Compound ~160–165 (HCl salt)* δ 7.4–7.6 (Ar-H), δ 3.5–4.0 (N-CH₂) 4.2
1-(3-Methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine N/A δ 7.3–7.5 (Ar-H), δ 2.3 (CH₃) 4.8
Compound 25 () 53.6–54.8 δ 7.2–7.7 (Ar-H), δ 2.8–3.2 (CH₂-N) 5.1

Key Insights :

  • The target compound’s higher melting point (vs. ) suggests stronger crystal lattice interactions due to bromine’s polarizability.
  • LogP values indicate moderate lipophilicity, suitable for blood-brain barrier penetration in CNS targets .

Biological Activity

1-[(4-Bromophenyl)methyl]-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine, a piperazine derivative, has garnered attention in medicinal chemistry due to its potential pharmacological activities. This compound is structurally characterized by the presence of bromine and trifluoromethyl substituents, which may enhance its biological activity. This article reviews the biological properties, including anti-inflammatory, antibacterial, antifungal, and neuroprotective effects, supported by relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H20BrF3N2\text{C}_{19}\text{H}_{20}\text{BrF}_3\text{N}_2

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi. A study demonstrated that the piperazine core is crucial for its antibacterial and antifungal activities, particularly against pathogens like Candida albicans and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Piperazine Derivatives

Compound NameActivity TypeTarget OrganismReference
This compoundAntibacterialStaphylococcus aureus
This compoundAntifungalCandida albicans

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines. In vitro studies have indicated that it can modulate pathways involved in inflammatory responses, suggesting potential therapeutic applications in conditions like arthritis .

Neuroprotective Effects

Recent investigations highlight the neuroprotective potential of piperazine derivatives. The compound's ability to cross the blood-brain barrier may contribute to its efficacy in treating neurodegenerative diseases. Experimental models have demonstrated that it can prevent neuronal cell death induced by oxidative stress .

Case Studies

  • Study on Antibacterial Efficacy : A comparative study assessed the antibacterial effects of various piperazine derivatives, including this compound. Results indicated a significant reduction in bacterial growth at low concentrations, highlighting its potential as a lead compound for antibiotic development .
  • Neuroprotective Mechanism Investigation : Another study focused on the neuroprotective mechanisms of this compound in models of Alzheimer’s disease. It was found to inhibit acetylcholinesterase activity and reduce amyloid-beta aggregation, suggesting its role in cognitive enhancement .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-[(4-Bromophenyl)methyl]-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine?

  • The compound can be synthesized via asymmetric lithiation-trapping of α-methylbenzyl-functionalized N-Boc piperazine using s-BuLi with (-)-sparteine or its surrogates. Key steps include optimizing electrophile choice (e.g., bromophenyl or trifluoromethylphenyl groups) and controlling distal N-substituents to minimize ring fragmentation. Reaction conditions, such as lithiation time (monitored via in situ IR spectroscopy), are critical for yield and enantioselectivity .

Q. How is the structural integrity and purity of this compound validated?

  • Structural confirmation employs 1^1H NMR, 13^{13}C NMR, and X-ray crystallography to verify stereochemistry and substituent placement. Purity is assessed via HPLC (≥95%) and mass spectrometry. For enantiopure samples, chiral chromatography or optical rotation measurements are used .

Q. What are common challenges in synthesizing piperazine derivatives, and how are they mitigated?

  • Challenges include ring fragmentation during lithiation and low enantioselectivity. These are addressed by introducing sterically hindered N-alkyl groups to stabilize intermediates and employing a "diamine switch" strategy to fine-tune stereochemical outcomes with specific electrophiles .

Advanced Research Questions

Q. How do distal N-substituents influence reaction yield and enantioselectivity in asymmetric synthesis?

  • Bulky N-substituents (e.g., 4-bromophenylmethyl) reduce ring fragmentation by sterically stabilizing the lithiated intermediate. Enantioselectivity is modulated by the electrophile’s electronic properties and the chiral inducer (e.g., sparteine surrogates), with selectivities >90% ee achievable under optimized conditions .

Q. What strategies resolve conflicting spectroscopic data during structural elucidation?

  • Multi-technique analysis (e.g., 1^1H-13^{13}C HSQC, NOESY) clarifies ambiguous signals. X-ray crystallography provides definitive conformation data, as seen in studies of chair-conformation piperazine rings with fluorophenyl substituents . Solvent effects and dynamic processes (e.g., ring puckering) must also be considered .

Q. How can structural modifications enhance biological activity while maintaining selectivity?

  • Systematic substitution on the phenyl rings (e.g., introducing electron-withdrawing groups like trifluoromethyl) improves target affinity. Structure-activity relationship (SAR) studies guided by in vitro assays (e.g., antimicrobial or kinase inhibition) identify optimal substituent patterns. For example, fluorobenzyl groups enhance interactions with hydrophobic binding pockets in enzyme targets .

Q. What role does the piperazine ring’s protonation state play in biological interactions?

  • The basicity of the piperazine nitrogen atoms (pKa ~9–10) affects solubility and membrane permeability. Protonation at physiological pH influences binding to targets like GPCRs or kinases. Modulating substituents (e.g., electron-withdrawing groups) alters pKa, enabling tuning of pharmacokinetic properties .

Data Contradiction and Mechanistic Analysis

Q. How are conflicting mechanistic hypotheses about piperazine lithiation resolved?

  • Mechanistic studies combine kinetic profiling (via in situ IR) and isotopic labeling to track intermediates. For example, fragmentation pathways are identified by trapping lithiated species with deuterated electrophiles. Computational modeling (DFT) further validates proposed transition states .

Q. What experimental designs address discrepancies in biological activity data across studies?

  • Standardized assay protocols (e.g., fixed IC50 measurement conditions) and orthogonal validation (e.g., SPR vs. fluorescence polarization) reduce variability. Meta-analyses of published data, accounting for substituent positional isomers (e.g., 2- vs. 3-trifluoromethylphenyl), clarify structure-activity trends .

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